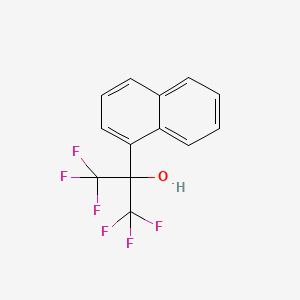
3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by coupling reactions to form the final compound. Common reagents might include:
- Pyridine-3-carboxaldehyde
- p-Toluidine
- Various catalysts and solvents
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanol group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the pyridine or pyrimidine rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” may have several scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a kinase inhibitor or other enzyme inhibitor, useful in studying cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as in cancer treatment or other diseases involving dysregulated kinase activity.
Industry: Possible applications in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for compounds like “3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” often involves binding to specific molecular targets, such as kinases. This binding can inhibit the activity of the target enzyme, thereby modulating cellular signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)pyrimidin-2-amine: A simpler analog that lacks the propanol group.
6-(p-Tolylamino)pyrimidin-2-amine: Another analog with a different substitution pattern.
Uniqueness
“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” is unique due to its combination of a pyridine ring, a pyrimidine ring, and a propanol group. This unique structure may confer specific binding properties and biological activities that are not present in simpler analogs.
Properties
Molecular Formula |
C19H21N5O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[[4-(4-methylanilino)-6-pyridin-3-ylpyrimidin-2-yl]amino]propan-1-ol |
InChI |
InChI=1S/C19H21N5O/c1-14-5-7-16(8-6-14)22-18-12-17(15-4-2-9-20-13-15)23-19(24-18)21-10-3-11-25/h2,4-9,12-13,25H,3,10-11H2,1H3,(H2,21,22,23,24) |
InChI Key |
JXXPWWSUUCPLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=CC=C3)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


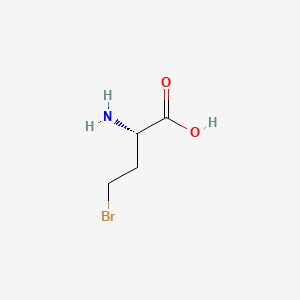

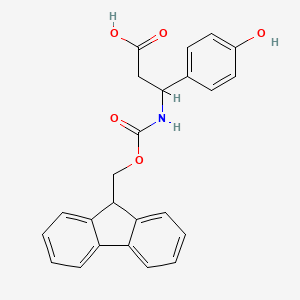
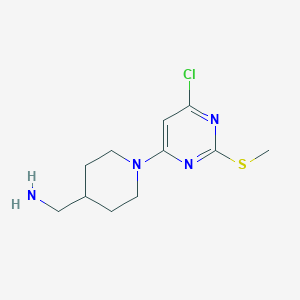
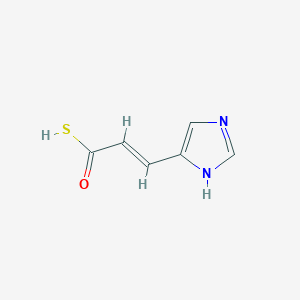
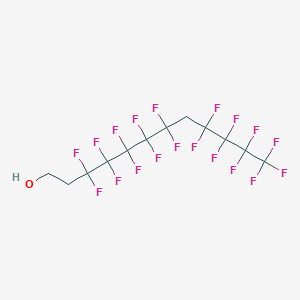

![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B12821404.png)
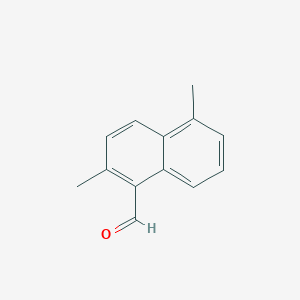
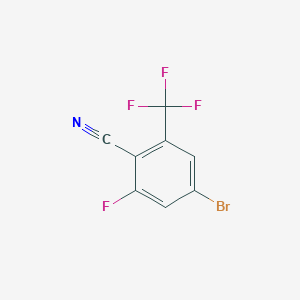

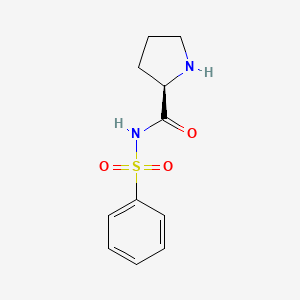
![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)
